molecular formula C8H10ClNO B6299390 2-Chloro-6-isopropylpyridin-3-ol CAS No. 1654734-22-1

2-Chloro-6-isopropylpyridin-3-ol

Cat. No.: B6299390
CAS No.: 1654734-22-1
M. Wt: 171.62 g/mol
InChI Key: XMSNSRXCUDCHAJ-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylpyridin-3-ol is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This pyridine derivative is structurally related to compounds used in the synthesis of complex heterocyclic scaffolds, such as pyrido[3,2-d]pyrimidines, which have demonstrated significant biological activity . These scaffolds are investigated as potential therapeutic agents for treating viral infections, including hepatitis C , and as small molecule inhibitors for challenging targets in oncology . The specific substitution pattern on the pyridine ring, featuring both a chloro and an isopropyl group, makes it a versatile building block for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) . Researchers utilize this compound to develop novel chemical entities aimed at overcoming issues like bacterial efflux and poor membrane permeation, which are critical for developing broad-spectrum agents . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-propan-2-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5(2)6-3-4-7(11)8(9)10-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNSRXCUDCHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Chloro 6 Isopropylpyridin 3 Ol

Retrosynthetic Analysis and Key Precursors to 2-Chloro-6-isopropylpyridin-3-ol

Retrosynthetic analysis of this compound identifies several logical disconnection points, suggesting various synthetic pathways. The primary disconnections are at the C-Cl, C-isopropyl, and the bonds forming the pyridine (B92270) ring itself.

A primary retrosynthetic route involves the late-stage regioselective chlorination of a 6-isopropylpyridin-3-ol (B26355) precursor. This approach hinges on the ability to control the position of chlorination on the electron-rich pyridinol ring. The precursor, 6-isopropylpyridin-3-ol, can be envisioned as arising from the de novo construction of the pyridine ring or the functionalization of a pre-existing pyridine scaffold.

Another significant pathway involves the construction of the pyridine ring from acyclic precursors already bearing the necessary isopropyl and hydroxyl (or a protected equivalent) functionalities. This approach relies on annulation or cycloaddition reactions to form the heterocyclic core.

A potential retrosynthetic disconnection for a related structure, 6-(2'-chloro-3'-pyridinyl)-2-Boc-2-azabicyclo[2.2.1]hept-5-ene, highlights the strategic importance of building the substituted pyridine moiety first. researchgate.net This underscores that a fully functionalized chloropyridine can be a key building block for more complex molecules.

Key precursors identified through these analyses include:

6-isopropylpyridin-3-ol

2-Picoline derivatives

Substituted aminocrotonates

α,β-Unsaturated ketones and aldehydes

Enaminones

Classical Synthetic Approaches to this compound Scaffolding

Traditional methods for constructing substituted pyridines often rely on robust, well-established reactions that allow for the stepwise assembly of the target molecule.

Regioselective Chlorination Strategies of Pyridinols

The direct chlorination of a pyridinol, such as the 6-isopropylpyridin-3-ol intermediate, is a formidable challenge due to the multiple reactive sites on the pyridine ring. The hydroxyl group strongly activates the ring towards electrophilic substitution, typically at the ortho and para positions.

For pyridine N-oxides, which exhibit enhanced reactivity at the 2- and 4-positions, regioselective chlorination can be achieved. researchgate.net For instance, treatment with reagents like oxalyl chloride can lead to chlorination at the C-2 position. researchgate.net While this is a common strategy for pyridines, the directing-group effect of the hydroxyl group in 6-isopropylpyridin-3-ol would need to be carefully managed or overcome.

Catalyst-controlled regioselective chlorination of phenols using a Lewis basic selenoether catalyst has been shown to favor ortho-chlorination, overriding the inherent para-selectivity. nsf.gov This type of catalytic system could potentially be adapted for the selective chlorination of pyridinol substrates. Copper-catalyzed chlorination with O₂ as the oxidant also offers a pathway for the regioselective halogenation of electron-rich aromatics. rsc.org

Installation and Functionalization of the Isopropyl Moiety

Introducing the isopropyl group onto a pre-formed pyridine ring can be accomplished through various methods. Friedel-Crafts-type alkylations are a classical approach, though they can be complicated by issues of regioselectivity and polyalkylation on activated rings like pyridinols.

A more controlled method involves the use of organometallic reagents. For example, Grignard reagents can be added to pyridine N-oxides to introduce substituents at the 2-position. organic-chemistry.org This could be a viable route if starting from a 3-hydroxypyridine (B118123) N-oxide derivative.

Pyridine Ring Formation and Annulation Methodologies

Building the pyridine ring from acyclic precursors is a powerful strategy for controlling the substitution pattern from the outset. Several classical named reactions are applicable here.

The Hantzsch pyridine synthesis is a well-known multicomponent reaction that condenses two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form a dihydropyridine, which is then oxidized to the pyridine. mdpi.com Variations of this method could be employed using appropriately substituted starting materials to generate the desired 2,3,6-substituted pattern.

The Bohlmann-Rahtz pyridine synthesis offers another route, involving the condensation of an enamine with an α,β-unsaturated ketone (alkynone). organic-chemistry.orgillinois.edu This method provides excellent control over regiochemistry. organic-chemistry.org By selecting an enamine derived from a β-keto compound bearing a hydroxyl equivalent and an alkynone with an isopropyl group, one could construct the target scaffold.

More broadly, the cyclization of 1,5-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride is a reliable method for accessing a variety of substituted pyridines. nih.gov The required 1,5-dicarbonyl can be prepared via a Hosomi-Sakurai allylation/oxidative cleavage sequence starting from an enone. nih.gov

Modern and Sustainable Synthetic Innovations for this compound Production

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods, particularly through catalysis.

Catalytic Synthesis Routes and Mechanistic Insights (e.g., Metalation)

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For pyridine synthesis, various transition-metal-catalyzed cycloadditions and annulations have been developed. nih.govresearchgate.net

A particularly powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems is Directed ortho-Metalation (DoM) . wikipedia.org This reaction involves a directing metalation group (DMG) on the ring, which coordinates to an organolithium base (like n-BuLi or sec-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile.

For a substrate like a protected 6-isopropylpyridin-3-ol, the hydroxyl group (or a more robust ether or carbamate (B1207046) protecting group) can act as the DMG. The O-carbamoyl group is a powerful DMG for this purpose. nih.gov The DoM reaction sequence would proceed as follows:

Protection: The hydroxyl group of 6-isopropylpyridin-3-ol is protected, for example, as a methoxymethyl (MOM) ether or a diethyl carbamate (OCONEt₂). The carbamate is a particularly strong DMG. harvard.edu

Directed ortho-Metalation: The protected pyridinol is treated with a strong lithium amide base like LDA or an alkyllithium like sec-BuLi, often in the presence of an additive like TMEDA. harvard.edu The DMG directs the deprotonation specifically to the C-2 position, which is ortho to the directing group.

Chlorination: The resulting ortho-lithiated intermediate is quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the chlorine atom at the C-2 position.

Deprotection: Removal of the protecting group reveals the desired this compound.

This DoM strategy offers high regioselectivity, avoiding the formation of other isomers that can plague classical electrophilic substitution reactions. wikipedia.orgnih.gov The mechanism relies on the formation of a temporary complex between the lithium base and the heteroatom of the DMG, which lowers the kinetic barrier for deprotonation at the proximal C-H bond. baranlab.org

Table 1: Comparison of Synthetic Strategies

Methodology Key Reaction Type Advantages Potential Challenges
Classical: Chlorination Electrophilic Aromatic Substitution Potentially direct and atom-economical. Poor regioselectivity, formation of isomers. researchgate.net
Classical: Ring Formation Condensation/Annulation (e.g., Hantzsch, Bohlmann-Rahtz) Good control of initial substitution pattern. organic-chemistry.orgmdpi.com May require multi-step synthesis of precursors.
Modern: Directed ortho-Metalation Lithiation/Electrophilic Quench High regioselectivity for C-2 functionalization. wikipedia.orgharvard.edu Requires stoichiometric strong base, cryogenic temperatures, and protecting group manipulation.

Table 2: Key Reagents in Synthesis

Reagent Class Specific Example(s) Function Reference
Chlorinating Agent N-Chlorosuccinimide (NCS), Oxalyl Chloride Introduction of chlorine atom. researchgate.netnsf.gov
Organometallic Base n-Butyllithium (n-BuLi), sec-BuLi, LDA Deprotonation in metalation reactions. harvard.edu
Directing Metalation Group O-carbamate (OCONEt₂), Methoxy (OCH₃) Directs lithiation to the ortho position. nih.govharvard.edu
Ammonia Source Ammonium Acetate (B1210297) Nitrogen source in Hantzsch synthesis. mdpi.com

Green Chemistry Principles and Environmentally Benign Syntheses

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of less hazardous solvents, minimizing waste, and improving atom economy.

One approach involves the reduction of a hydrazino derivative, which can be a more environmentally friendly alternative to methods requiring high temperatures and pressures. For instance, the reduction of a related compound, 2-hydrazino-6-chloropyridine, using hydrazine (B178648) and a Raney nickel catalyst has shown to be effective. psu.edu Another greener method involves the transformation of a hydrazino derivative to an azide, followed by reduction with sodium borohydride (B1222165), which can yield the desired amino pyridine with acceptable yields. psu.edu

Research has also focused on the nitration of pyridine derivatives, a key step in the synthesis of many substituted pyridines. Traditional nitration methods often generate significant amounts of acidic waste. However, processes have been developed that allow for the nitration of 2-chloro-6-alkoxypyridines using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures, followed by a purification step that involves treatment with an alkaline solution. This method not only improves the purity and yield of the product but also offers the potential for continuous processing, which aligns with green chemistry principles. google.comgoogle.com

The choice of solvents and reagents is critical in developing environmentally benign syntheses. The use of water as a solvent and the replacement of hazardous reagents with safer alternatives are key areas of investigation. For example, in the purification of nitrated products, digestion in an alkaline solution or extraction with a water-insoluble organic solvent followed by treatment with an aqueous alkaline solution can remove impurities effectively, reducing the need for multiple recrystallizations from organic solvents. google.com

Green Chemistry Approach Description Key Advantages
Alternative Reducing Agents Use of hydrazine and Raney nickel or sodium borohydride for the reduction of intermediate compounds.Avoids harsh reaction conditions and potentially hazardous reagents.
Improved Nitration Process Controlled nitration followed by alkaline treatment for purification.Higher purity and yield, potential for continuous flow, reduced acidic waste.
Solvent Selection Utilization of water and less hazardous organic solvents.Reduced environmental impact and improved process safety.

Continuous Flow Chemistry and Scalable Processes

Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

A patented method for the preparation of 2-chloro-6-trichloromethylpyridine, a related compound, utilizes a multi-stage liquid-phase continuous chlorination process. google.com This method demonstrates the potential for continuous flow systems to handle hazardous reagents like chlorine in a more controlled and safer manner. The process involves continuously feeding the starting material and reagents into a series of reactors, allowing for a steady-state production of the desired product. google.com

The development of continuous-flow synthesis for cyclopropyl (B3062369) carbaldehydes and ketones using a reusable solid acid catalyst highlights the potential for applying similar technologies to the synthesis of other complex molecules. mdpi.com This approach not only allows for multigram and easily scalable synthesis but also simplifies product purification and catalyst recycling. mdpi.com

Furthermore, the purification of nitrated pyridine derivatives, a key step in the synthesis of this compound, has been shown to be adaptable to a continuous process. google.com This involves treating the crude product with an alkaline solution in a continuous manner, which simplifies the purification and isolation of the final product. google.com

Process Parameter Continuous Flow Advantage Impact on Scalability
Temperature Control Precise and rapid heat exchange.Improved safety and prevention of side reactions, allowing for higher throughput.
Mixing Efficient and consistent mixing.Enhanced reaction rates and yields, leading to more efficient large-scale production.
Reagent Handling Controlled addition of hazardous reagents.Increased safety for industrial-scale synthesis.
Automation Potential for fully automated processes.Reduced labor costs and improved process consistency for large-scale manufacturing.

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity of the final product is critical for its use in subsequent applications. Various purification and isolation methodologies are employed to obtain high-purity this compound.

A common method for purifying nitrated pyridine intermediates involves treatment with an alkaline solution. google.com The crude product can be digested in an alkaline solution for several hours, filtered, washed with distilled water, and dried. Alternatively, the crude product can be dissolved in a water-insoluble organic solvent and washed with an aqueous alkaline solution. google.com This process effectively removes impurities, leading to a product with high purity.

Crystallization is another widely used technique for purification. The choice of solvent is crucial for effective crystallization. For instance, after alkaline treatment, the purified product can be isolated by distilling off the solvent or by precipitating it with another solvent like hexane. google.com In some cases, recrystallization from solvents such as toluene (B28343) can be used to obtain the pure product. psu.edu

For certain intermediates, steam distillation followed by extraction with an organic solvent like methylene (B1212753) chloride or toluene and subsequent fractional distillation can be employed to separate isomers and purify the desired product. google.com

Purification Method Description Key Considerations
Alkaline Treatment Digestion or washing of the crude product with an alkaline solution.Choice of alkaline compound and solvent system is important for effective impurity removal.
Crystallization Dissolving the compound in a suitable solvent and allowing it to crystallize.Solvent selection is critical to maximize yield and purity.
Steam Distillation Distillation of the compound with steam.Useful for separating volatile compounds from non-volatile impurities.
Fractional Distillation Separation of components of a liquid mixture by their boiling points.Effective for separating isomers or compounds with close boiling points.
Extraction Separation of a substance from a mixture by dissolving it in a suitable solvent.The choice of extraction solvent is key to achieving good separation.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 6 Isopropylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. pearson.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) cation which is even more deactivated.

For 2-Chloro-6-isopropylpyridin-3-ol, the existing substituents further influence the outcome of any potential EAS reaction. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Conversely, the chloro group is a deactivating, ortho-para directing group. The isopropyl group is a weak activating group. The interplay of these directing effects on the deactivated pyridine ring makes predicting the site of electrophilic attack complex.

Friedel-Crafts reactions, a common type of EAS, are generally not feasible with pyridine as the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the ring. chegg.com Harsh reaction conditions, such as high temperatures and strongly acidic media, are typically required for electrophilic substitution on pyridine rings, often resulting in low yields and a mixture of products. pearson.com

Nucleophilic Aromatic Substitution Reactions Involving the Chlorine Atom

In contrast to its resistance to electrophilic attack, the pyridine ring, particularly when substituted with a good leaving group like chlorine, is susceptible to nucleophilic aromatic substitution (NAS). youtube.com The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.netnih.gov In this compound, the chlorine atom at the 2-position is activated towards nucleophilic displacement.

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates. For example, reaction with an amine would yield a 2-amino-6-isopropylpyridin-3-ol derivative. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a tetrahedral intermediate. youtube.com The aromaticity is then restored by the elimination of the chloride ion. youtube.com

The rate of these substitution reactions is influenced by the nature of the other substituents on the pyridine ring. kci.go.krresearchgate.net A study on the reaction of various 2-chloropyridine (B119429) derivatives with glutathione (B108866) demonstrated that the electronic properties of the substituents play a crucial role in the reaction kinetics. researchgate.netnih.gov Electron-withdrawing groups generally enhance the rate of nucleophilic substitution.

NucleophileProduct TypeReaction Condition Example
Ammonia (B1221849)2-Amino-6-isopropylpyridin-3-olHigh pressure, elevated temperature
Primary/Secondary Amine2-(Alkyl/Dialkyl)amino-6-isopropylpyridin-3-olWith heating in a suitable solvent
Sodium Methoxide2-Methoxy-6-isopropylpyridin-3-olIn methanol (B129727), reflux
Sodium Thiophenolate2-(Phenylthio)-6-isopropylpyridin-3-olIn a polar aprotic solvent like DMF

Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The hydroxyl group at the 3-position of this compound is a versatile functional handle for further molecular modifications.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. Regioselective O-alkylation of pyridone tautomers is a known method to achieve this transformation. researchgate.net

Esterification: Ester derivatives can be formed by reacting the hydroxyl group with an acyl chloride or a carboxylic anhydride (B1165640), typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For instance, reaction with acetyl chloride would yield 2-chloro-6-isopropylpyridin-3-yl acetate (B1210297).

Reaction TypeReagentProduct
Etherification1. NaH2. CH₃I2-Chloro-3-methoxy-6-isopropylpyridine
EsterificationAcetyl chloride, Pyridine2-Chloro-6-isopropylpyridin-3-yl acetate
N-OxidationPeracetic acidThis compound-1-oxide

Functionalization and Derivatization of the Isopropyl Side Chain

The isopropyl group on the pyridine ring can also be a site for chemical modification, primarily through reactions involving the benzylic-like position (the carbon atom of the isopropyl group attached to the pyridine ring).

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the isopropyl group. youtube.comyoutube.com Provided there is at least one hydrogen atom on the benzylic carbon, the entire alkyl side chain is typically cleaved and oxidized to a carboxylic acid group. youtube.comyoutube.com In this case, the isopropyl group would be converted to a carboxylic acid, yielding 2-chloro-3-hydroxypyridine-6-carboxylic acid. This reaction demonstrates the robustness of the pyridine ring under harsh oxidative conditions.

Oxidation and Reduction Pathways of this compound

Oxidation: As mentioned, the most significant oxidation pathways for this molecule involve the formation of an N-oxide or the oxidation of the isopropyl side chain. The formation of 2-chloropyridine N-oxide from 2-chloropyridine is a known transformation and can be achieved using reagents like hydrogen peroxide in acetic acid. epo.orgnih.gov The presence of the hydroxyl and isopropyl groups may influence the reaction's efficiency and regioselectivity.

Reduction: The chloro-substituted pyridine ring can undergo reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or with reducing agents like zinc powder in acetic acid. This would result in the formation of 6-isopropylpyridin-3-ol (B26355).

Tautomerism and Protropic Transformations of Pyridinols

Hydroxypyridines, including this compound, can exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.comchemtube3d.com Specifically, 3-hydroxypyridines can exhibit keto-enol tautomerism, interconverting with a pyridin-3(2H)-one or pyridin-3(4H)-one structure. libretexts.orgyoutube.commasterorganicchemistry.com

This equilibrium is often sensitive to the solvent. wuxibiology.com In many cases, the pyridone form is favored, especially in the solid state and in polar solvents, due to factors like intermolecular hydrogen bonding. chemtube3d.comresearchgate.net The aromaticity is maintained in the pyridone tautomer as the lone pair of electrons on the nitrogen can be delocalized into the ring. chemtube3d.com The presence of water can significantly reduce the energy barrier for tautomerization. wuxibiology.comacs.org The specific equilibrium for this compound will be influenced by the electronic effects of the chloro and isopropyl substituents.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The study of reaction mechanisms for compounds like this compound relies heavily on kinetic and spectroscopic techniques.

Kinetic Analyses: For reactions such as nucleophilic aromatic substitution, kinetic studies can provide valuable insights into the reaction mechanism. By systematically varying the substituents on the pyridine ring and the nucleophile, and measuring the reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) gives information about the charge distribution in the transition state. acs.org Such studies on related systems have helped to establish the SNAr mechanism for nucleophilic substitution on chloropyridines. kci.go.krresearchgate.net

Spectroscopic Analyses: Spectroscopic methods are indispensable for characterizing the reactants, intermediates, and products of reactions involving this compound.

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to follow the progress of a reaction. Changes in chemical shifts can indicate the formation of new bonds and the alteration of the electronic environment of the nuclei. It is also a key tool for studying tautomeric equilibria, as the keto and enol forms will have distinct NMR signals. nih.gov

Infrared (IR) Spectroscopy: Useful for identifying functional groups. For instance, the tautomerism between the hydroxyl and pyridone forms can be observed by the appearance or disappearance of the C=O stretching vibration (typically around 1650-1700 cm⁻¹) and the broad O-H stretch of the hydroxyl group. nih.govresearchgate.net

Mass Spectrometry (MS): Used to determine the molecular weight of products and can provide structural information through analysis of fragmentation patterns. researchgate.net

UV-Visible Spectroscopy: Can be employed to study the electronic transitions within the molecule and monitor reactions that involve a change in conjugation or chromophores, such as in tautomerism studies. nih.gov

Derivatization and Functionalization Strategies Utilizing 2 Chloro 6 Isopropylpyridin 3 Ol

Synthesis of Novel Heterocyclic Structures Incorporating the Pyridinol Core

The inherent reactivity of the 2-chloro and 3-hydroxyl groups on the pyridine (B92270) ring of 2-Chloro-6-isopropylpyridin-3-ol makes it an excellent precursor for the construction of fused heterocyclic systems. These annulation reactions can lead to the formation of novel bicyclic and polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

One common strategy involves the condensation of the pyridinol with bifunctional reagents to construct an adjacent ring. For instance, the synthesis of pyrazolo[4,3-b]pyridines can be envisioned. While direct synthesis from this compound is not explicitly detailed in the provided literature, analogous transformations starting from 2-chloro-3-nitropyridines have been reported. nih.govresearchgate.net These methods typically involve a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov By analogy, this compound could potentially react with hydrazine (B178648) derivatives to form a pyrazole (B372694) ring fused to the pyridine core.

Similarly, the synthesis of furo[3,2-b]pyridines and thieno[3,2-b]pyridines represents another avenue for derivatization. The synthesis of furo[2,3-b]pyridines has been achieved through nucleophilic aromatic substitution on 2-halopyridines followed by ring closure. nih.gov The hydroxyl group of this compound could act as an internal nucleophile after conversion to an alkoxide, which could then displace a suitable leaving group on an adjacent carbon, or react with a reagent that provides the remaining atoms for the furan (B31954) ring. The synthesis of thieno[2,3-b]pyridines has been accomplished from 2,3-dihalopyridines via Sonogashira coupling followed by cyclization with a sulfur source like sodium sulfide. researchgate.net A similar strategy could potentially be adapted for this compound.

The following table outlines potential heterocyclic systems that could be synthesized from this compound based on known pyridine chemistry.

Fused HeterocyclePotential Synthetic StrategyKey Intermediates/Reagents
Pyrazolo[4,3-b]pyridineReaction with hydrazine derivatives.Hydrazine, substituted hydrazines
Furo[3,2-b]pyridineIntramolecular cyclization or reaction with a C2 synthon.α-haloketones, propargyl halides
Thieno[3,2-b]pyridineReaction with a sulfur source and a C1 or C2 synthon.Sodium sulfide, thioglycolic acid derivatives
Oxazolo[4,5-b]pyridineCondensation with a carbonyl equivalent.Phosgene, carbonyldiimidazole

Cross-Coupling Reactions at the Halogen and Hydroxyl Positions (e.g., Suzuki-Miyaura)

The chloro and hydroxyl groups of this compound are prime handles for transition metal-catalyzed cross-coupling reactions, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura cross-coupling is a versatile reaction for forming C-C bonds. libretexts.org The chlorine atom at the 2-position of the pyridine ring can be readily displaced by a variety of organoboron reagents in the presence of a palladium catalyst and a suitable base. nih.govnih.gov This allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at this position. The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and functional group tolerance. organic-chemistry.org For instance, the coupling of 2,6-dichloropyridines with alkyl boronic pinacol (B44631) esters has been successfully demonstrated. nih.govnih.gov

The hydroxyl group at the 3-position can also be utilized in cross-coupling reactions. It can be converted into a triflate or other suitable leaving group, which can then participate in Suzuki-Miyaura or other cross-coupling reactions. Alternatively, direct O-arylation or O-alkylation can be achieved under various conditions, including Buchwald-Hartwig-type aminations or Ullmann condensations.

The following table summarizes potential Suzuki-Miyaura cross-coupling reactions on this compound.

Coupling SiteCoupling PartnerCatalyst/Ligand SystemProduct Class
C-2 (Chloro)Arylboronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhos2-Aryl-6-isopropylpyridin-3-ol
C-2 (Chloro)Alkylboronic acidPdCl₂(dppf), Pd(OAc)₂/Ad₂PⁿBu2-Alkyl-6-isopropylpyridin-3-ol
O-3 (as Triflate)Arylboronic acidPd(dba)₂/XPhos3-Aryloxy-2-chloro-6-isopropylpyridine
O-3 (as Triflate)Vinylboronic acidPd(PPh₃)₄2-Chloro-6-isopropyl-3-vinyloxypyridine

Regioselective Functionalization of the Pyridine Nucleus for Analog Generation

Beyond the chloro and hydroxyl groups, the pyridine ring itself can be functionalized to generate a wide range of analogs. Regioselective reactions can be directed to specific positions on the ring, primarily C-4 and C-5.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu The hydroxyl group at C-3 can act as a directing group, facilitating the deprotonation of the adjacent C-4 position by a strong base like lithium diisopropylamide (LDA) or a Knochel-type turbo-Grignard reagent. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce substituents such as alkyl, aryl, silyl, or carboxyl groups at the C-4 position. The use of a superbase like BuLi-LiDMAE has been shown to promote unprecedented C-6 lithiation of 2-chloropyridine (B119429), suggesting another potential avenue for regioselective functionalization. researchgate.net

Nucleophilic aromatic substitution (SNAr) is another important reaction for modifying the pyridine ring. youtube.comlibretexts.org The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent can activate the ring towards attack by nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, substitution could potentially occur at the C-4 or C-6 positions, although displacement of the C-2 chloro group is generally more facile. youtube.com The presence of the hydroxyl group can also influence the regioselectivity of such reactions.

The following table details potential regioselective functionalization reactions.

PositionReaction TypeReagentsIntroduced Substituent
C-4Directed ortho-metalation1. LDA or Turbo-Grignard2. Electrophile (e.g., R-X, CO₂)Alkyl, Aryl, Halogen, COOH, etc.
C-4/C-6Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., RNH₂, RS⁻)Amino, Thiol groups
C-5Electrophilic Aromatic Substitution(Under forcing conditions)Nitro, Halogen

Exploration of Structure-Reactivity Relationships in Derivatives of this compound

The isopropyl group at the 6-position exerts a steric influence that can affect the reactivity of the adjacent chloro group and the pyridine nitrogen. This steric hindrance can be beneficial in controlling regioselectivity in certain reactions.

The chloro group at the 2-position is a key functional handle for cross-coupling reactions. Its reactivity can be modulated by the electronic nature of substituents elsewhere on the ring. Electron-withdrawing groups would generally enhance its reactivity towards nucleophilic attack and oxidative addition in catalytic cycles.

The hydroxyl group at the 3-position has a dual role. It can act as a directing group in electrophilic and metalation reactions and can be functionalized to introduce a wide variety of ether and ester linkages. Its acidity and nucleophilicity will be influenced by the electronic character of the rest of the molecule.

By systematically varying the substituents at the 2, 3, 4, and 5-positions, a library of compounds with a wide range of electronic and steric profiles can be generated. The study of these analogs can provide valuable insights into how different functional groups influence the reactivity of the pyridine core and its appended functionalities. This knowledge is crucial for the rational design of molecules with specific desired properties.

Advanced Spectroscopic and Analytical Investigations of 2 Chloro 6 Isopropylpyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond basic identification

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Chloro-6-isopropylpyridin-3-ol, confirming the connectivity of atoms and providing details about their chemical environment.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known chemical shifts of analogous compounds such as 2-chloropyridine (B119429), pyridin-3-ol, and isopropyl-substituted aromatics. chemicalbook.comchemicalbook.comresearchgate.net The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl and isopropyl groups significantly influences the chemical shifts of the aromatic protons and carbons.

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)MultiplicityCoupling Constants (J, Hz, predicted)
C2-148.5--
C3-152.0--
H47.15122.0d³J(H4-H5) = 8.5
H57.05125.0d³J(H5-H4) = 8.5
C6-158.0--
CH (isopropyl)3.2033.0sept³J = 7.0
CH₃ (isopropyl)1.2522.5d³J = 7.0
OH9.50-s (broad)-

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons, H4 and H5, through their three-bond scalar coupling. sdsu.edu A cross-peak between the signals at approximately 7.15 ppm and 7.05 ppm would confirm their adjacent positions on the pyridine (B92270) ring. Additionally, a correlation between the isopropyl methine proton (around 3.20 ppm) and the methyl protons (around 1.25 ppm) would be observed. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon. columbia.edu This would confirm the assignments of the aromatic C4/H4 and C5/H5, as well as the isopropyl CH and CH₃ groups. For instance, the proton at 7.15 ppm would show a correlation to the carbon at 122.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular fragments. columbia.eduyoutube.com Key predicted HMBC correlations are summarized in the table below. These correlations would firmly establish the positions of the substituents on the pyridine ring.

ProtonCorrelates to Carbon(s)Number of Bonds
H4C2, C3, C5, C62, 3, 2, 3
H5C3, C4, C62, 2, 2
CH (isopropyl)C6, CH₃ (isopropyl)2, 2
CH₃ (isopropyl)C6, CH (isopropyl)3, 2

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. For this compound, a NOESY spectrum would show a correlation between the isopropyl methine proton and the H5 proton of the pyridine ring, confirming the spatial arrangement of the isopropyl group.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure of this compound in its crystalline form. Unlike in solution, where molecules are tumbling rapidly, in the solid state, the orientation of the molecule relative to the external magnetic field is fixed. This results in broad lines due to chemical shift anisotropy (CSA) and dipolar couplings. researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution solid-state spectra. nih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions.

Study Tautomerism: The position of the hydroxyl proton and the potential for keto-enol tautomerism in the solid state can be investigated. The ¹⁵N ssNMR spectrum would be particularly sensitive to the protonation state of the pyridine nitrogen. nih.gov

Probe Intermolecular Interactions: ssNMR can detect intermolecular hydrogen bonding, for example, between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as tautomerism and restricted rotation in this compound. nih.govyoutube.com

Hydroxyl Proton Exchange: The broadness of the hydroxyl proton signal is often due to chemical exchange with residual water or other protic species in the solvent. Lowering the temperature can slow down this exchange, resulting in a sharper signal and allowing for the observation of coupling to adjacent protons.

Tautomerism: Pyridin-3-ols can exist in equilibrium with their zwitterionic keto tautomers. VT-NMR can be used to study this equilibrium. nih.govnih.gov Changes in temperature can shift the equilibrium, leading to changes in the chemical shifts and relative intensities of the signals corresponding to each tautomer. By analyzing the spectra at different temperatures, thermodynamic parameters for the tautomeric equilibrium can be determined.

Restricted Rotation: While less likely to be a significant barrier at room temperature, the rotation around the C6-C(isopropyl) bond could potentially be hindered at very low temperatures, leading to the observation of distinct signals for the two methyl groups of the isopropyl substituent.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotope Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. chemguide.co.uk

IonElemental FormulaCalculated m/zRelative Abundance
[M]⁺ (with ³⁵Cl)C₈H₁₀³⁵ClNO171.0451100%
[M+2]⁺ (with ³⁷Cl)C₈H₁₀³⁷ClNO173.0422~32%

The observation of this isotopic pattern with the correct mass difference of approximately 2 Da and the characteristic 3:1 intensity ratio would provide strong evidence for the presence of one chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments provides detailed structural information. yufengchemicals.comyoutube.comyoutube.com

A plausible fragmentation pathway for this compound is proposed below, based on known fragmentation patterns of similar compounds:

Loss of a Methyl Radical: A common fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable secondary benzylic-type cation. This would result in a fragment ion at m/z 156 (for the ³⁵Cl isotope).

Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment at m/z 136.

Loss of Propene: A McLafferty-type rearrangement could lead to the elimination of propene (C₃H₆) from the isopropyl group, resulting in a fragment corresponding to 2-chloro-pyridin-3-ol at m/z 129.

Ring Fragmentation: Further fragmentation of the pyridine ring can occur, leading to smaller charged species. For instance, the loss of HCN from the pyridine ring is a common fragmentation pathway. yufengchemicals.com

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
171156•CH₃[M - CH₃]⁺
171136•Cl[M - Cl]⁺
171129C₃H₆[M - C₃H₆]⁺
136108CO[M - Cl - CO]⁺

By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure and bonding within this compound. By analyzing the vibrational modes of the molecule, significant insights into its conformational isomers and the nature of intermolecular interactions can be obtained.

Theoretical calculations, typically using Density Functional Theory (DFT), are integral to the interpretation of experimental vibrational spectra. nih.govresearchgate.net For related molecules, such as other substituted pyridines, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide excellent correlation between calculated and experimental vibrational frequencies. researchgate.net This computational approach allows for the prediction of different possible conformers and their relative energies. iu.edu.sa For this compound, conformational isomerism can arise from the rotation of the isopropyl group and the hydroxyl group. The potential energy surface can be scanned by systematically varying the dihedral angles of these groups to identify stable, low-energy conformers. mdpi.com

The experimental FT-IR and FT-Raman spectra would then be recorded. The FT-IR spectrum of a related compound, 2-chloro-6-methoxy pyridine, was recorded in the 4000-400 cm⁻¹ range, while the laser Raman spectrum was recorded between 4000-100 cm⁻¹. orientjchem.org The observed bands in the spectra of this compound would be assigned to specific vibrational modes based on the DFT calculations and comparison with data for similar molecules. orientjchem.org

Key vibrational modes to analyze would include:

O-H stretching: The frequency and broadening of this band provides information on hydrogen bonding. Strong intermolecular hydrogen bonds (O-H···N or O-H···O) in the solid state would result in a broad band at lower wavenumbers (e.g., 3200-3500 cm⁻¹).

C-Cl stretching: The position of this band is characteristic of the chloro-substituted pyridine ring.

Pyridine ring vibrations: These include ring stretching, in-plane, and out-of-plane bending modes, which are sensitive to the substitution pattern.

Isopropyl group vibrations: C-H stretching and bending modes of the isopropyl group will be present.

By comparing the experimental spectra with the calculated spectra for different conformers, the most likely conformation present under the experimental conditions can be determined. Furthermore, shifts in vibrational frequencies upon changes in solvent or temperature can provide additional evidence for intermolecular interactions.

Table 1: Representative Vibrational Modes and Expected Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch3200 - 3600Broadened by hydrogen bonding
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000From the isopropyl group
C=C, C=N Ring Stretch1400 - 1600Characteristic of the pyridine ring
O-H Bend1300 - 1450
C-O Stretch1200 - 1300
C-Cl Stretch600 - 800

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and the crystal packing arrangement.

While a crystal structure for this compound is not publicly available, insights can be drawn from structurally similar compounds like 2-bromo-6-chloropyridin-3-ol. For this related molecule, the presence of halogen atoms and a hydroxyl group dictates the solid-state packing through a combination of halogen and hydrogen bonding.

A crystallographic investigation of this compound would likely reveal:

Molecular Geometry: The precise bond lengths and angles of the pyridine ring, and the attached chloro, isopropyl, and hydroxyl groups. The electronic effects of the substituents on the ring geometry can be quantified. For instance, halogen substitution on a pyridine ring can lead to a shortening of the adjacent N-C bond. researchgate.net

Conformation: The solid-state conformation of the molecule would be unequivocally determined, including the rotational position of the isopropyl and hydroxyl groups.

Intermolecular Interactions: The hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen is a potential acceptor. This would likely lead to the formation of strong O-H···N hydrogen bonds, which would be a dominant feature in the crystal packing. Halogen bonding involving the chlorine atom may also play a role in stabilizing the crystal lattice.

Crystal System and Space Group: The analysis would determine the unit cell parameters and the symmetry of the crystal, which could be monoclinic or orthorhombic based on related structures.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicBased on similarly substituted pyridines
Space GroupP2₁/c or Pnma (example)Common for organic molecules
Key InteractionsO-H···N Hydrogen BondingPresence of hydroxyl and pyridine nitrogen
C-H···Cl InteractionsPotential weak hydrogen bonds
Halogen Bonding (Cl···Cl)Possible depending on packing

Chromatographic and Separation Science Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers and impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this compound.

A method for a closely related isomer, 2-Chloro-6-isopropyl-m-cresol, has been developed, which provides a strong starting point. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the analyte needs to be detected by mass spectrometry (LC-MS), a volatile acid like formic acid would be substituted for phosphoric acid. sielc.com

The development of an HPLC method for this compound would involve optimizing several parameters:

Column: A C18 or similar reverse-phase column would be a standard choice.

Mobile Phase: A gradient of acetonitrile or methanol (B129727) in water would likely be effective.

pH Modifier: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for pyridine-containing compounds by protonating the nitrogen.

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 270 nm) would be appropriate.

This developed HPLC method can be scaled up for preparative separation to isolate impurities for structural elucidation. sielc.com

Table 3: Example HPLC Method Parameters for this compound

ParameterConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmStandard reverse-phase column
Mobile Phase AWater + 0.1% Formic AcidAqueous component, pH modifier
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic component, pH modifier
Gradient10-90% B over 15 minutesTo elute compounds with a range of polarities
Flow Rate1.0 mL/minStandard analytical flow rate
DetectionUV at 270 nmStrong absorbance for pyridine ring
Column Temperature30 °CFor reproducible retention times

Due to the presence of the polar hydroxyl group, this compound itself may not be sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC). However, GC-MS is an excellent technique for the analysis of its volatile derivatives.

Derivatization of the hydroxyl group, for example, by silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) ether) or acylation (e.g., with acetic anhydride (B1165640) to form an acetate (B1210297) ester), would increase its volatility and thermal stability. The resulting derivative can then be analyzed by GC-MS.

The GC separation would likely be performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms). The mass spectrometer would then provide a mass spectrum of the derivatized compound, which is invaluable for structural confirmation. The fragmentation pattern would show characteristic losses, such as the loss of the derivatizing group and fragments from the pyridine ring and isopropyl group, allowing for unambiguous identification.

The parent molecule, this compound, is not chiral. However, if a derivative were to be synthesized that introduces a chiral center, Supercritical Fluid Chromatography (SFC) would be a powerful technique for the separation of the resulting enantiomers.

SFC has emerged as a preferred method for chiral separations due to its advantages over normal phase HPLC, including faster separations and reduced solvent consumption. lcms.cz The mobile phase in SFC is typically supercritical carbon dioxide, often with a small amount of a polar co-solvent like methanol or isopropanol. lcms.cz

For the chiral resolution of a derivative of this compound, a chiral stationary phase (CSP) would be employed. A screening of different chiral columns (e.g., those based on derivatized cellulose (B213188) or amylose) and co-solvents would be performed to find the optimal separation conditions. lcms.cz The separation of enantiomers of other complex molecules, such as Iridium (III) complexes, has been successfully demonstrated using SFC with columns like Chiralpak IA. lcms.cz The development process involves optimizing the co-solvent percentage and other parameters on an analytical scale before scaling up to a preparative SFC system for the isolation of pure enantiomers. lcms.cz

Computational and Theoretical Chemistry Studies on 2 Chloro 6 Isopropylpyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules like 2-Chloro-6-isopropylpyridin-3-ol. These calculations provide insights into the molecule's stability, reactivity, and electronic transitions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For substituted pyridines, the positions and nature of the substituents (in this case, chloro, isopropyl, and hydroxyl groups) significantly influence the electron density distribution across the pyridine (B92270) ring and, consequently, the HOMO and LUMO energy levels. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the isopropyl and hydroxyl groups would modulate the electronic landscape of the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is critical for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, can be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and bond stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. This comparison helps in confirming the molecular structure and understanding the electronic environment of the different nuclei.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry offers a powerful tool for investigating reaction mechanisms at the molecular level. For a molecule like this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. This analysis provides a detailed, step-by-step understanding of how a reaction proceeds, which can be difficult to obtain through experimental means alone.

Conformational Analysis and Intermolecular Interaction Modeling

The three-dimensional structure and flexibility of a molecule are critical to its properties and function. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. For this compound, this would involve studying the rotation around the C-C bond of the isopropyl group and the C-O bond of the hydroxyl group.

Furthermore, computational modeling can be used to study intermolecular interactions, such as:

Hydrogen Bonding: The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. Modeling can predict the strength and geometry of these hydrogen bonds, which are crucial in determining the compound's physical properties in the solid and liquid states.

Tautomeric Stability: The molecule can exist in different tautomeric forms, for example, the pyridin-3-ol form and its corresponding pyridin-3(2H)-one tautomer. Computational calculations can determine the relative energies of these tautomers, predicting which form is more stable under different conditions.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

QSPR models are statistical models that relate the chemical structure of a molecule to its physicochemical properties or biological activity. These models are built by calculating a set of molecular descriptors (numerical representations of the molecule's structure) and then using statistical methods to find a correlation between these descriptors and the property of interest.

For this compound, a QSPR study could be used to predict properties such as its solubility, boiling point, or its potential biological activity based on its calculated molecular descriptors. This approach is particularly useful in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing them for further experimental investigation.

Role of 2 Chloro 6 Isopropylpyridin 3 Ol As a Key Synthetic Intermediate

Applications in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 2-Chloro-6-isopropylpyridin-3-ol scaffold makes it a valuable building block for the synthesis of intricate organic molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is a key handle for cross-coupling reactions. The hydroxyl group at the 3-position can be readily converted into other functional groups, most notably a boronic acid or its ester, which are workhorses in modern organic synthesis.

A primary application of this compound is its role as a precursor to (2-Chloro-6-isopropylpyridin-3-yl)boronic acid. researchgate.netosi.lv This transformation is crucial as boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. ontosight.ai The synthesis of pyridylboronic acids can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which can lead to instability and rapid protodeboronation. orgsyn.org However, methods have been developed for the efficient synthesis of these valuable intermediates. orgsyn.org The resulting (2-Chloro-6-isopropylpyridin-3-yl)boronic acid serves as a versatile building block, enabling the introduction of the substituted pyridine motif into a wide array of complex molecular frameworks.

The utility of this intermediate is highlighted in its classification as a heterocyclic building block and an organometallic reagent, available from various chemical suppliers for research and development purposes. osi.lvrsc.org The chemoselective metallation of chloropyridines further underscores their utility in creating diverse 2,3-disubstituted pyridines, which can serve as precursors to fused polyheterocyclic systems. rsc.org

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The pyridine nucleus is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. researchgate.net Consequently, substituted pyridines like this compound are highly sought-after intermediates in medicinal chemistry and drug discovery. The high purity of such intermediates is often a critical requirement for their use in the synthesis of active pharmaceutical ingredients (APIs). ontosight.aiontosight.ai

The conversion of this compound to its corresponding boronic acid derivative is of particular significance in the pharmaceutical industry. researchgate.netdrugdiscoverytrends.com Boronic acids and their derivatives have gained prominence as key components in the synthesis of a new generation of drugs. nih.govnih.gov For instance, the boronic acid functional group is a key pharmacophore in the proteasome inhibitor bortezomib, a successful anticancer drug. nih.gov The ability to readily access pyridyl boronic acids like (2-Chloro-6-isopropylpyridin-3-yl)boronic acid allows medicinal chemists to systematically explore the chemical space around a pyridine core, leading to the discovery of novel therapeutic agents. researchgate.net

The general importance of chloropyridine derivatives as pharmaceutical intermediates is well-established. ontosight.ainih.gov They serve as precursors for a wide range of drugs, including antibiotics and anti-inflammatory agents. ontosight.ai The synthesis of pharmaceutically useful pyridine derivatives often involves the strategic functionalization of a pre-existing pyridine ring, a role for which this compound is well-suited. ontosight.ai

Building Block for Agrochemicals and Specialty Chemical Synthesis

The pyridine scaffold is not only prevalent in pharmaceuticals but also a cornerstone in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The unique electronic properties and biological activity of pyridine-containing compounds make them effective agents for crop protection.

Substituted chloropyridines are important intermediates in the synthesis of various agrochemicals. google.com For example, the synthesis of certain pesticides relies on the reactivity of the chlorine atom on the pyridine ring. The functional groups present in this compound provide multiple points for modification, allowing for the synthesis of a diverse library of potential agrochemical candidates. Research has demonstrated that substituted 2-phenoxy-1-(3-pyridyl)ethan-1-ols, which can be conceptually derived from pyridyl intermediates, exhibit significant fungicidal activity. researchgate.netosi.lv

The versatility of pyridine derivatives as building blocks extends to the synthesis of specialty chemicals. Their unique properties are harnessed to create compounds with specific functions for a variety of industrial applications.

Utility in the Development of Advanced Materials and Polymer Components

The application of pyridine derivatives extends beyond the life sciences into the realm of materials science and polymer chemistry. The incorporation of the pyridine motif into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as thermal stability, conductivity, and the ability to coordinate with metals. nih.govdntb.gov.ua

Pyridine-containing polymers have shown promise in a range of applications, including the development of new dyes and functional materials. ontosight.airesearchgate.net The nitrogen atom in the pyridine ring can act as a site for quaternization or coordination, which can be exploited in the design of responsive or self-assembling materials. While specific applications of this compound in this area are not extensively documented, its nature as a functionalized heterocycle suggests its potential as a monomer or a modifying agent in the synthesis of advanced polymers and materials. The presence of the reactive chloro and hydroxyl groups provides handles for polymerization or for grafting onto existing polymer chains. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Properties of this compound and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Role/Application
This compoundN/AC₈H₁₀ClNO171.62Key Synthetic Intermediate
(2-Chloro-6-isopropylpyridin-3-yl)boronic acid1003043-37-5 osi.lvC₈H₁₁BClNO₂200.44Reagent for Suzuki-Miyaura coupling
2-Chloro-3-isopropylpyridine158503-51-6 orgsyn.orgchemicalbook.comalfa-chemistry.comC₈H₁₀ClN155.62Related Pyridine Derivative
2-Chloro-6-isopropyl-4-methylpyridine1196153-36-2 bldpharm.comC₉H₁₂ClN169.65Related Pyridine Derivative
2-Chloro-6-methylpyridine18368-63-3 tcichemicals.comC₆H₆ClN127.57Halogenated Heterocyclic Building Block
2-Chloro-6-methyl-3-nitropyridineN/AC₆H₅ClN₂O₂ drugdiscoverytrends.com172.57 drugdiscoverytrends.comIntermediate for further synthesis
2-Chloro-6-methoxypyridine-3-boronic acid1072946-25-8 ontosight.aiC₆H₇BClNO₃187.39Organoboron Reagent
2-Chloro-6-methoxy-3-nitropyridine38533-61-8 nih.govgoogle.comC₆H₅ClN₂O₃188.57Intermediate for further synthesis
(6-Chloro-2-fluoropyridin-3-yl)boronic acid1256345-66-0 nih.govC₅H₄BClFNO₂175.35Organoboron Reagent
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid205240-63-7 dntb.gov.uaC₆H₄BClF₃NO₂225.36Organoboron Reagent

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Isopropylpyridin 3 Ol

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 2-Chloro-6-isopropylpyridin-3-ol and its derivatives is poised to benefit from cutting-edge synthetic methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional approaches. The development of novel pyridine (B92270) synthesis techniques is an active area of research, with several promising strategies that could be applied to this specific compound. nih.gov

Key emerging methodologies include:

C-H Functionalization: Direct C-H bond activation is a powerful tool that could streamline the synthesis of highly substituted pyridines. exlibrisgroup.commdpi.com Future research could focus on the selective functionalization of the pyridine core to introduce the chloro, isopropyl, and hydroxyl groups in a more atom-economical manner, avoiding the need for pre-functionalized precursors. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis offers a green and efficient way to forge new bonds under mild conditions. This approach could be explored for the synthesis and subsequent functionalization of the this compound scaffold.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, safety, and scalability. nih.govmdpi.com Developing a flow-based synthesis for this compound could be a significant step towards its large-scale production. vcu.edu One-step synthesis of pyridines in a continuous flow microwave reactor has already shown promise for other derivatives. nih.gov

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and sustainability. researchgate.netmanchester.ac.uk Future research could explore the use of engineered enzymes for the regioselective hydroxylation or halogenation of a suitable pyridine precursor to generate this compound. manchester.ac.uknih.gov

MethodologyPotential Advantages for this compound Synthesis
C-H FunctionalizationIncreased atom economy, reduced number of synthetic steps.
PhotocatalysisMild reaction conditions, use of renewable energy sources.
Flow ChemistryImproved safety, scalability, and reproducibility.
BiocatalysisHigh selectivity, environmentally friendly conditions.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique arrangement of a chloro group, an isopropyl group, and a hydroxyl group on the pyridine ring of this compound suggests a rich and largely unexplored reactivity. Future research should aim to systematically investigate its chemical behavior to unlock its full synthetic potential.

Promising areas for exploration include:

Cross-Coupling Reactions: The chloro substituent at the 2-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. researchgate.netmdpi.comnih.gov These reactions would allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups, respectively, leading to a diverse library of novel derivatives with potential applications in pharmaceuticals and materials science.

Functionalization of the Hydroxyl Group: The hydroxyl group at the 3-position can be readily derivatized to ethers, esters, and other functional groups. This would not only allow for the fine-tuning of the molecule's physicochemical properties but could also serve as a linking point for conjugation to other molecules or materials.

Ring Transformations: Investigating the stability of the pyridine ring under various conditions could reveal novel rearrangement or ring-opening pathways, leading to the synthesis of other heterocyclic systems.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis

Future applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound by analyzing vast databases of chemical reactions. nih.govcas.orgchemrxiv.org This can help chemists to identify non-obvious and potentially more sustainable pathways.

Reaction Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a given transformation. This can significantly reduce the time and resources required for experimental optimization.

Prediction of Reactivity and Properties: Quantitative structure-activity relationship (QSAR) and other predictive models can be developed to forecast the reactivity of this compound and the properties of its derivatives. rsc.orguvic.ca This would allow for the in silico screening of virtual libraries of compounds to identify candidates with desired characteristics before their actual synthesis.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthetic AnalysisDiscovery of novel and more efficient synthetic routes.
Reaction OptimizationAccelerated development of high-yielding synthetic protocols.
Reactivity & Property PredictionIn silico screening of derivatives for desired functionalities.

Development of Sustainable and Economically Viable Production Routes

For this compound to find widespread application, the development of sustainable and economically viable production routes is crucial. This involves adhering to the principles of green chemistry to minimize the environmental impact and production costs. nih.govmdpi.com

Key considerations for sustainable production include:

Use of Renewable Feedstocks: Exploring synthetic routes that start from readily available and renewable raw materials would significantly enhance the sustainability of the process.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or reactions that proceed at ambient temperature. nih.gov

Catalyst Selection and Recycling: Employing non-toxic and recyclable catalysts to reduce waste and environmental harm.

A comparative analysis of different synthetic strategies based on green chemistry principles will be essential to identify the most sustainable and economically feasible route for the large-scale production of this compound.

Design and Synthesis of New Functional Materials utilizing the this compound Core

The unique electronic and structural features of the this compound scaffold make it an intriguing building block for the design and synthesis of novel functional materials. While specific applications are yet to be explored, several areas present exciting possibilities.

Potential applications in materials science include:

Organic Electronics: The pyridine ring is a common component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgacs.orgacs.org The specific substitution pattern of this compound could be leveraged to tune the electronic properties of new organic semiconductors.

Sensors: The hydroxyl group and the nitrogen atom of the pyridine ring can act as binding sites for metal ions or other analytes. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors. nih.govmdpi.comresearchgate.net

Polymers: The bifunctional nature of the molecule (e.g., through the chloro and hydroxyl groups) allows for its incorporation into polymer chains. This could lead to the development of new polymers with tailored thermal, mechanical, or optical properties.

Functional MaterialPotential Role of this compound
Organic ElectronicsAs a building block for organic semiconductors with tunable electronic properties.
Chemical SensorsAs a core scaffold for fluorescent or colorimetric probes for detecting specific analytes.
Functional PolymersAs a monomer to introduce specific functionalities and properties into polymer chains.

Q & A

Basic: What synthetic routes are commonly used for 2-Chloro-6-isopropylpyridin-3-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves halogenation and alkylation steps. A standard method includes reacting a pyridine precursor (e.g., 3,5-dichloro-2-hydroxypyridine) with isopropyl halides under basic conditions (e.g., NaH or K₂CO₃) to introduce the isopropyl group. Optimization strategies:

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
  • Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in cross-coupling steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Monitor purity via HPLC or GC-MS post-synthesis.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?

  • ¹H/¹³C NMR :
    • Chlorine adjacency : Downfield shifts (~δ 8.2 ppm in ¹H NMR) for protons near the Cl atom.
    • Isopropyl group : A triplet (δ 1.2–1.4 ppm, ¹H) and a septet (δ 2.9–3.1 ppm) for the –CH(CH₃)₂ moiety.
  • IR spectroscopy : O–H stretch (~3200 cm⁻¹) and C–Cl vibration (~650 cm⁻¹).
  • Mass spectrometry : Molecular ion peak at m/z 185.6 (C₈H₁₁ClNO) .

Advanced: How can researchers design experiments to probe the chlorine atom’s reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Vary nucleophiles (e.g., amines, alkoxides) under controlled conditions (solvent, temperature).
  • Leaving group analysis : Compare rates with analogs (e.g., Br or F substituents) to assess electronic effects.
  • Mechanistic probes : Use isotopic labeling (³⁶Cl) or DFT calculations to track substitution pathways .

Advanced: How should researchers address contradictions in reported synthetic yields during scale-up?

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, stirring rate).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization).
  • Process intensification : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Advanced: How does the isopropyl group influence electronic/steric properties compared to other substituents, and how can this be experimentally validated?

  • Comparative studies : Synthesize analogs (e.g., trifluoromethyl or methyl derivatives) and measure:
    • Steric effects : X-ray crystallography to compare bond angles/steric bulk.
    • Electronic effects : Hammett σ values via reaction kinetics or computational (NBO) analysis.
  • Biological assays : Test binding affinity in enzyme inhibition studies to correlate structure-activity relationships (SAR) .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: What computational methods predict the compound’s reactivity in catalytic processes, and how are models validated?

  • DFT calculations : Optimize transition states for key reactions (e.g., Suzuki-Miyaura coupling).
  • MD simulations : Assess solvation effects and ligand-protein interactions.
  • Validation : Compare predicted vs. experimental kinetic data (e.g., activation energy) .

Advanced: How can researchers optimize purification methods to isolate this compound from complex reaction mixtures?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane) for optimal crystal formation.
  • Distillation : Short-path distillation under reduced pressure for thermally stable batches .

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